molecular formula C19H19FN6O3S B10993176 methyl 5-(4-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(4-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10993176
M. Wt: 430.5 g/mol
InChI Key: BRJNSQMZMIPMPJ-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 5, a methyl carboxylate at position 4, and a tetrazole-containing cyclohexylamide at position 2. The tetrazole moiety is a critical pharmacophore known for enhancing receptor binding affinity, particularly in angiotensin II receptor antagonists and other therapeutic agents . The 4-fluorophenyl group contributes to lipophilicity and metabolic stability, while the thiazole ring provides a rigid scaffold for structural diversity. This compound’s synthesis likely involves multi-step reactions, including cyclocondensation, amide coupling, and esterification, as inferred from analogous syntheses in the literature .

Properties

Molecular Formula

C19H19FN6O3S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19FN6O3S/c1-29-16(27)14-15(12-5-7-13(20)8-6-12)30-18(22-14)23-17(28)19(9-3-2-4-10-19)26-11-21-24-25-26/h5-8,11H,2-4,9-10H2,1H3,(H,22,23,28)

InChI Key

BRJNSQMZMIPMPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Tetrazole Ring: The tetrazole ring is often formed by the cyclization of nitriles with azides under acidic or basic conditions.

    Final Coupling: The final step involves coupling the cyclohexylcarbonyl group with the thiazole derivative, typically using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, methyl 5-(4-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. The presence of the tetrazole ring, in particular, is of interest due to its known bioactivity in various pharmaceutical agents.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 5-(4-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight Key References
Target Compound Thiazole 4-Fluorophenyl, tetrazole-cyclohexylamide, methyl carboxylate ~463.47* -
Methyl 1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylate (29a) Pyrazole 4-Fluorophenyl, 2,6-dimethoxyphenyl, cyclohexylamide, methyl carboxylate ~555.58
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Thiazole 4-Fluorophenyl (×3), triazole, dihydropyrazole ~624.60
CV-11974 (Active metabolite of TCV-116) Benzimidazole Tetrazole-biphenyl, ethoxy, carboxylic acid ~606.67
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate Thiazole Phenyl-tetrazole, ethyl carboxylate, methyl ~432.52

*Calculated based on formula C₁₉H₁₈FN₅O₃S.

Key Observations :

  • Thiazole vs.
  • Tetrazole Positioning : Unlike CV-11974, where the tetrazole is directly attached to a biphenyl system, the target compound’s tetrazole is linked via a cyclohexyl group, which may reduce steric hindrance and improve solubility .
  • Fluorophenyl Substitution : The 4-fluorophenyl group is a common feature in compounds 29a and 5, suggesting its role in optimizing pharmacokinetic properties through fluorine’s electronegativity and lipophilicity .

Pharmacological and Binding Affinity Comparison

Table 2: Pharmacological Profiles of Selected Compounds

Compound Name / ID Target Receptor EC₅₀ / IC₅₀ (nM) Binding Affinity (Ki) Key References
Target Compound NTS1/NTS2 (hypothesized) Not reported Not reported -
28a (Pyrazole derivative) NTS1/NTS2 EC₅₀ = 0.12 Ki = 1.8
CV-11974 AT1 Receptor IC₅₀ = 112 (bovine adrenal) Ki = 0.033 mg/kg (in vivo)
TCV-116 (Prodrug of CV-11974) AT1 Receptor ED₂₅ = 0.68 mg/kg (SHR*) -

*SHR: Spontaneously Hypertensive Rats.

Key Observations :

  • Potency : CV-11974 exhibits superior potency (IC₅₀ = 112 nM) compared to pyrazole derivatives (e.g., 28a, EC₅₀ = 0.12 nM), likely due to its biphenyl-tetrazole motif optimizing AT1 receptor interactions .
  • Structural Determinants of Activity: The target compound’s tetrazole-cyclohexylamide group may mimic the biphenyl-tetrazole system in CV-11974, but its thiazole core could redirect selectivity toward non-AT1 receptors (e.g., neurotensin receptors) .

Key Observations :

  • Ester vs. Carboxylic Acid : The target compound’s methyl ester may limit aqueous solubility compared to CV-11974’s carboxylic acid, but it could enhance cell membrane permeability .
  • Synthetic Feasibility : The target compound’s synthesis is less complex than CV-11974, which requires intricate biphenyl-tetrazole coupling .

Biological Activity

Methyl 5-(4-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1574306-71-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19FN6O3S
  • Molecular Weight : 430.5 g/mol
  • Structure : The compound features a thiazole ring, a fluorophenyl group, and a tetrazole moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Thiazole derivatives are known for their cytotoxic properties against various cancer cell lines. The presence of the thiazole ring in this compound may contribute to its ability to inhibit tumor growth. Studies have shown that similar thiazole compounds exhibit significant antiproliferative effects against human glioblastoma and melanoma cell lines .
  • Anti-inflammatory Effects : Compounds containing thiazole moieties have been documented to possess anti-inflammatory properties. The methyl group on the phenyl ring may enhance these effects by interacting with inflammatory pathways .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Research indicates that thiazole derivatives can scavenge free radicals and reduce oxidative damage in cellular models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity IC50 Value (µM) Cell Line Reference
Cytotoxicity10–30Human glioblastoma U251
Antiproliferative< 20Jurkat (T-cell leukemia)
Anti-inflammatoryN/AMacrophages (J774A.1)
AntioxidantN/AVarious cellular models

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of thiazole derivatives demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in glioblastoma cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, suggesting that structural modifications could enhance efficacy against resistant cancer types .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, a related thiazole derivative exhibited marked reductions in pro-inflammatory cytokines and oxidative stress markers. This study highlighted the potential for developing therapeutic agents targeting inflammatory diseases through modifications in the thiazole structure, reinforcing the relevance of this compound's design .

Q & A

(Basic) What synthetic routes are established for this compound, and how can reaction conditions be optimized for improved yield?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., coupling 4-fluorophenylboronic acid with a bromothiazole precursor) using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in toluene/ethanol .
  • Amide coupling between the thiazole-2-amino group and 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride, mediated by HATU/DIPEA in DMF .
    Optimization strategies:
  • Vary catalyst loading (0.5–5 mol%) and temperature (60–100°C) to balance reaction rate and side-product formation.
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

(Basic) Which spectroscopic techniques are critical for validating the compound’s structural integrity?

Answer:

  • NMR (¹H/¹³C): Confirm substituent positions (e.g., fluorophenyl δ 7.2–7.4 ppm; tetrazole NH ~ δ 10.5 ppm) and cyclohexyl group integration .
  • IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

(Advanced) How does the tetrazole-cyclohexyl moiety influence pharmacokinetic properties compared to analogs lacking this group?

Answer:

  • Lipophilicity: The cyclohexyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Tetrazole improves metabolic stability by resisting oxidative degradation .
  • Bioavailability: Comparative studies with phenyl or methyl analogs show 2–3× higher AUC in rodent models due to slower hepatic clearance .

(Advanced) What computational strategies predict binding affinity with cyclooxygenase-2 (COX-2)?

Answer:

  • Molecular docking (AutoDock/Vina): Simulate interactions between the tetrazole moiety and COX-2’s Arg120/His90 residues. Adjust protonation states of tetrazole for accurate scoring .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and hydrogen bond occupancy .

(Basic) How can researchers resolve discrepancies in spectroscopic data during structural validation?

Answer:

  • Cross-validation: Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals (e.g., overlapping thiazole/tetrazole protons) .
  • X-ray crystallography: Resolve regiochemistry of substituents if crystals are obtainable (e.g., cyclohexyl group orientation) .

(Advanced) What in vitro assays evaluate anticancer activity, and how should conflicting cytotoxicity data be interpreted?

Answer:

  • MTT assay: Test against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to doxorubicin controls. Address variability via triplicate runs and normalization to cell count .
  • Apoptosis (Annexin V/PI staining): Distinguish necrotic vs. apoptotic effects. Conflicting data may arise from cell cycle-specific toxicity; validate with flow cytometry .

(Basic) What are the stability profiles of this compound under varying pH conditions?

Answer:

  • pH 1–3 (simulated gastric fluid): Hydrolysis of the methyl ester occurs within 24h, generating carboxylic acid derivatives. Stabilize with enteric coatings for oral administration .
  • pH 7.4 (physiological): Stable for >72h; monitor via HPLC for degradation products (e.g., tetrazole ring opening at elevated temperatures) .

(Advanced) How can SAR studies guide the design of derivatives with enhanced anti-inflammatory activity?

Answer:

  • Modify substituents: Replace 4-fluorophenyl with 4-CF₃ to increase COX-2 selectivity (ΔIC₅₀ from 1.2 μM to 0.4 μM) .
  • Introduce polar groups: Add sulfonamides to the cyclohexyl ring to improve solubility without compromising target binding .

(Basic) What chromatographic methods are optimal for purity analysis?

Answer:

  • HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Retention time ~12.3 min; validate purity >95% .
  • TLC: Monitor reactions using silica gel 60 F₂₅₄ plates (CH₂Cl₂/MeOH 9:1; Rf ≈ 0.5) .

(Advanced) What mechanistic insights explain the compound’s dual antimicrobial and anticancer activity?

Answer:

  • DNA gyrase inhibition (bacteria): Tetrazole coordinates with Mg²⁺ in the enzyme’s active site (Ki ~ 8 nM) .
  • Topoisomerase II inhibition (cancer): Thiazole-4-carboxylate intercalates DNA, inducing double-strand breaks (EC₅₀ 2.5 μM in Jurkat cells) .

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